Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate
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Overview
Description
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate is a complex organic compound that belongs to the class of tetrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the tetrazoloquinoxaline core through a cyclization reaction. This can be achieved by reacting a quinoxaline derivative with a suitable azide under specific conditions. The resulting intermediate is then further functionalized to introduce the cyano and ethyl ester groups .
Industrial production methods for such compounds often focus on optimizing reaction conditions to improve yield and purity. This may involve the use of eco-compatible catalysts and sustainable reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a potential candidate for developing new drugs with antibacterial, antifungal, or antiviral properties
Mechanism of Action
The mechanism of action of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins essential for the survival of pathogens, thereby exhibiting antimicrobial activity. Molecular docking studies have shown that the compound can bind to targets such as the epidermal growth factor receptor (EGFR), suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can be compared with other tetrazoloquinoxaline derivatives, such as:
[1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one: Known for its antimicrobial and anticancer properties.
[1,2,4]triazolo[4,3-a]quinoxaline: Exhibits antiviral and antibacterial activities.
Tetrazolo[1,5-a]quinoxalin-4-yl pyrazolidine-3,5-dione: Shows promising anticancer activity.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
821009-86-3 |
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Molecular Formula |
C13H10N6O2 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(5H-tetrazolo[1,5-a]quinoxalin-4-ylidene)acetate |
InChI |
InChI=1S/C13H10N6O2/c1-2-21-13(20)8(7-14)11-12-16-17-18-19(12)10-6-4-3-5-9(10)15-11/h3-6,15H,2H2,1H3 |
InChI Key |
UOOOEGOGQWCOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C2=NN=NN2C3=CC=CC=C3N1)C#N |
Origin of Product |
United States |
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